molecular formula C17H13N3OS B5068664 N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide

N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide

Cat. No. B5068664
M. Wt: 307.4 g/mol
InChI Key: FSRCOUHFSMPFBE-UHFFFAOYSA-N
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Description

N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide, also known as PADIT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting various cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It also interacts with various cellular targets, including DNA, RNA, and proteins, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects, including reducing oxidative stress, modulating immune responses, and regulating cellular signaling pathways. It has also been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has several advantages for lab experiments, including its easy synthesis, low cost, and high stability. However, it also has some limitations, including its poor solubility in water and limited availability in the market.

Future Directions

For N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide include further studies on its mechanism of action, optimization of its synthesis method, and development of its therapeutic potential in various diseases. Additionally, the development of novel formulations and delivery systems for N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide could enhance its efficacy and bioavailability.

Synthesis Methods

N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide can be synthesized using various methods, including the reaction of 4-aminobenzenediazonium chloride with 2-thiophenecarboxylic acid, followed by the reduction of the diazonium salt. Another method involves the reaction of 4-nitroaniline with 2-thiophenecarboxylic acid, followed by the reduction of the nitro group. Both methods yield N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide as a yellow crystalline solid with a melting point of 242-244°C.

Scientific Research Applications

N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and reducing tumor size in animal models. In inflammation research, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In microbial infections, N-[4-(phenyldiazenyl)phenyl]-2-thiophenecarboxamide has shown antimicrobial activity against various pathogens, including bacteria, fungi, and viruses.

properties

IUPAC Name

N-(4-phenyldiazenylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-17(16-7-4-12-22-16)18-13-8-10-15(11-9-13)20-19-14-5-2-1-3-6-14/h1-12H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRCOUHFSMPFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301038334
Record name 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

316152-09-7
Record name 2-Thiophenecarboxamide, N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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